2,2-Bis(4-allyloxyphenyl)propane

Bismaleimide (BMI) Resins Reactive Diluents Resin Transfer Molding (RTM)

2,2-Bis(4-allyloxyphenyl)propane, also known as Bisphenol A diallyl ether (BPA-DAE), is a difunctional aromatic ether characterized by two terminal allyloxy groups. It functions as a reactive diluent in bismaleimide (BMI) resin formulations, chemically incorporating into the thermoset network during cure.

Molecular Formula C21H24O2
Molecular Weight 308.4 g/mol
CAS No. 3739-67-1
Cat. No. B028148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Bis(4-allyloxyphenyl)propane
CAS3739-67-1
Synonyms4,4'-isopropylidenebis[(allyloxy)benzene]; Bisphenol A diallyl ether; 1,1'-(1-Methylethylidene)bis[4-(2-propenyloxy)benzene]; BBE; Bisphenol A bisallyl ether; PARA-DIALLYL ETHER BISPHENOL-A; DIALLYLETHER BISPHENOL A; 3,3'-[Dimethylmethylenebis(4,1-phenyl
Molecular FormulaC21H24O2
Molecular Weight308.4 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC=C(C=C1)OCC=C)C2=CC=C(C=C2)OCC=C
InChIInChI=1S/C21H24O2/c1-5-15-22-19-11-7-17(8-12-19)21(3,4)18-9-13-20(14-10-18)23-16-6-2/h5-14H,1-2,15-16H2,3-4H3
InChIKeySCZZNWQQCGSWSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Bis(4-allyloxyphenyl)propane (CAS 3739-67-1): Thermoplastic-Modified Bismaleimide Reactive Diluent for High-Performance Composite Procurement


2,2-Bis(4-allyloxyphenyl)propane, also known as Bisphenol A diallyl ether (BPA-DAE), is a difunctional aromatic ether characterized by two terminal allyloxy groups [1]. It functions as a reactive diluent in bismaleimide (BMI) resin formulations, chemically incorporating into the thermoset network during cure [2]. Its primary industrial relevance lies in reducing BMI melt viscosity for improved prepreg tack and drape while maintaining the high thermal performance required for aerospace and advanced composite applications [3].

Why Generic Reactive Diluent Substitution Fails for 2,2-Bis(4-allyloxyphenyl)propane (3739-67-1) in BMI Resin Systems


The reactive diluent landscape for bismaleimide (BMI) resins is not commoditized. The choice between diallyl ether derivatives (e.g., BPA-DAE) and diallyl phenol analogs (e.g., DABPA) dictates processing window, final network architecture, and resultant thermomechanical performance [1]. Furthermore, simple dilution with inert solvents or non-reactive plasticizers introduces volatile organic compounds (VOCs) and compromises high-temperature mechanical integrity [2]. The specific allyl-ether linkage of this compound imparts a distinct balance of initial low viscosity and final crosslink density that is not matched by its closest structural analogs, such as 2,2′-diallyl bisphenol A (DABPA) [3].

2,2-Bis(4-allyloxyphenyl)propane (3739-67-1): Quantified Differentiation from DABPA and Other Reactive Diluents


2,2-Bis(4-allyloxyphenyl)propane: 200-Fold Viscosity Reduction vs. DABPA for Enhanced RTM Processability

2,2-Bis(4-allyloxyphenyl)propane (BPA-DAE) provides a substantially lower initial viscosity compared to its primary structural analog, 2,2′-diallyl bisphenol A (DABPA). Specifically, BPA-DAE exhibits an intrinsic viscosity range of 40–120 mPa·s at 25 °C . In contrast, DABPA is a viscous liquid with an intrinsic viscosity range of 10,000–25,000 mPa·s at the same temperature . This represents an approximate 200-fold difference in initial viscosity, enabling significantly lower processing temperatures and improved fiber wet-out in composite manufacturing.

Bismaleimide (BMI) Resins Reactive Diluents Resin Transfer Molding (RTM)

2,2-Bis(4-allyloxyphenyl)propane: Documented Impact Strength of 9.47 kJ/mm² in Neat BMI Resin Matrix

When formulated with 4,4′-diaminodiphenylmethane bismaleimide (BDM), 2,2-bis(4-allyloxyphenyl)propane (BBE) and 3,3′-diallyl bisphenol A (BBA) form a matrix resin with a documented impact strength of 9.47 kJ/mm² [1]. This value serves as a quantifiable baseline for the performance contribution of this compound in a neat BMI matrix before additional toughening agents are incorporated. The flexural strength and modulus of this base matrix are 98.97 MPa and 2.85 GPa, respectively [1].

Bismaleimide (BMI) Composites Mechanical Properties Impact Strength

2,2-Bis(4-allyloxyphenyl)propane: RTM Viscosity of 0.30 Pa·s at 80 °C with >15-Hour Pot Life

In a modified bismaleimide resin system designed for Resin Transfer Molding (RTM), a formulation containing 2,2-bis(4-allyloxyphenyl)propane (BPA-DAE) as a reactive diluent achieved an apparent viscosity of only 0.30 Pa·s (300 mPa·s) at 80 °C [1]. Critically, after being maintained at 80 °C for 15 hours, the apparent viscosity remained below 1.00 Pa·s, demonstrating an exceptionally wide and stable processing window [1]. This is in contrast to the high initial viscosity of DABPA-modified BMI systems, which can exceed 250 poise (25,000 mPa·s) and often require higher processing temperatures [2].

Bismaleimide (BMI) Resins Resin Transfer Molding (RTM) Rheology

2,2-Bis(4-allyloxyphenyl)propane: Lower Dielectric Constant vs. DABPA for Advanced Electronic Materials

In comparative studies of bismaleimide matrix composites, formulations utilizing 2,2-bis(4-allyloxyphenyl)propane (BBE) as a reactive diluent yielded a dielectric constant of 2.415 at a frequency of 100 Hz [1]. While not directly head-to-head in a single study, this value is notably lower than values reported for typical DABPA-modified BMI systems, which often exhibit dielectric constants in the range of 3.0–3.5 at similar frequencies [2]. The presence of the ether linkage in BPA-DAE is believed to contribute to reduced polarity and thus lower dielectric constant [1].

Dielectric Materials Bismaleimide (BMI) Composites Electronic Packaging

Validated Industrial and Research Scenarios for 2,2-Bis(4-allyloxyphenyl)propane (3739-67-1) Based on Quantified Performance


High-Temperature Resin Transfer Molding (RTM) of Bismaleimide Composites for Aerospace Structures

This scenario is directly supported by the quantified rheological data in Evidence Item 3, which shows an apparent viscosity of 0.30 Pa·s at 80 °C with a >15-hour pot life. This performance profile is specifically required for manufacturing large, complex aerospace components like engine nacelles, radomes, or structural airframe parts via RTM or VARTM, where low injection viscosity and long processing windows are non-negotiable [1].

Formulation of High-Impact-Strength Bismaleimide Composites for High-Performance Structural Applications

As established in Evidence Item 2, the use of 2,2-bis(4-allyloxyphenyl)propane in a neat BMI matrix provides a baseline impact strength of 9.47 kJ/mm². This formulation serves as a robust foundation for further toughening with thermoplastics like PEEK or PES, enabling the creation of damage-tolerant composites for primary structures in aerospace, defense, and high-end motorsports, where resistance to impact and delamination is paramount [2].

Low-Dielectric-Constant BMI Resins for High-Frequency Electronic Substrates and Radomes

The data in Evidence Item 4 demonstrates that formulations containing this compound can achieve a dielectric constant as low as 2.415 at 100 Hz. This property is essential for the fabrication of high-frequency printed circuit boards (PCBs), semiconductor packaging substrates, and radomes for 5G telecommunications and advanced radar systems. The ability to integrate this low dielectric performance with the high thermal stability of BMI resins provides a unique value proposition not offered by DABPA-modified systems [3].

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